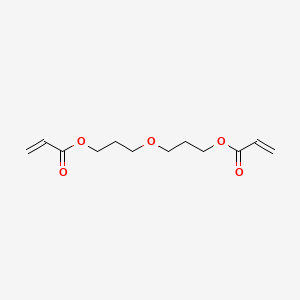

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate is a specialized chemical compound primarily used in polymer chemistry and materials science. This compound is known for its unique properties that make it suitable for various industrial applications, particularly in the production of advanced polymer systems .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate typically involves the esterification of poly[oxy(methyl-1,2-ethanediyl)], α,α’-(2,2-dimethyl-1,3-propanediyl)bis[ω-hydroxy-] with prop-2-enoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The process is optimized to minimize by-products and ensure the purity of the final product .

化学反应分析

Types of Reactions

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate undergoes various chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization, making it useful in the production of polymers and copolymers.

Esterification and Transesterification: It can participate in esterification and transesterification reactions, forming different ester derivatives.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate the reaction.

Major Products Formed

科学研究应用

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate has a wide range of applications in scientific research, including:

Polymer Chemistry: Used as a monomer in the synthesis of advanced polymer systems with improved properties.

Materials Science: Incorporated into materials to enhance their mechanical strength, thermal stability, and chemical resistance.

Biomedical Applications: Explored for use in drug delivery systems and biomedical devices due to its biocompatibility and versatility.

Industrial Applications: Utilized in the production of coatings, adhesives, and sealants, providing improved performance characteristics.

作用机制

The mechanism of action of 3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the reactive double bonds in the acrylate groups, which participate in free radical polymerization reactions. The pathways involved include the initiation, propagation, and termination steps of the polymerization process .

相似化合物的比较

Similar Compounds

Glyceryl propoxy triacrylate (GPTA): Similar in structure and used in similar applications, but with different mechanical properties.

2-[2-(2-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate: Another related compound with comparable applications in polymer chemistry.

Uniqueness

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate is unique due to its specific molecular structure, which provides a balance of flexibility and rigidity in polymer systems. This makes it particularly valuable in applications requiring high-performance materials with tailored properties .

生物活性

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate, also known as a derivative of acrylate compounds, is a synthetic organic compound with notable applications in various fields, including materials science and medicine. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₃₄O₇

- Molecular Weight : 358.46 g/mol

This compound features multiple functional groups that contribute to its reactivity and biological interactions.

The primary mechanism by which this compound exerts its biological effects is through polymerization. The acrylate groups can undergo free radical polymerization upon exposure to heat or UV light, forming cross-linked networks that are utilized in various applications, including drug delivery systems and biocompatible materials .

Antimicrobial Properties

Research has indicated that acrylate-based compounds possess antimicrobial properties. A study demonstrated that derivatives of acrylates, including similar compounds, exhibited significant antibacterial activity against a range of pathogens. This suggests potential applications in developing coatings for medical devices to reduce infection rates.

Cytotoxicity and Biocompatibility

The cytotoxic effects of this compound have been evaluated in vitro. Cell viability assays showed that while the compound can induce cytotoxicity at high concentrations, it also demonstrates biocompatibility at lower doses, making it suitable for biomedical applications such as tissue engineering .

Drug Delivery Systems

The ability of this compound to form hydrogels through polymerization has been explored in drug delivery systems. Hydrogels made from this acrylate exhibit controlled release properties, making them ideal for delivering therapeutic agents in a sustained manner. This application is particularly relevant in cancer therapy and localized drug delivery.

Case Study 1: Antimicrobial Coatings

A study published in the Journal of Applied Polymer Science investigated the use of this compound as a coating material on surgical instruments. The results showed a significant reduction in bacterial colonization compared to uncoated instruments, highlighting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Hydrogel Drug Delivery

In another study, researchers developed a hydrogel based on this compound for the controlled release of anticancer drugs. The hydrogel demonstrated a sustained release profile over several days, effectively delivering the drug to target cells while minimizing systemic exposure. This research supports the compound's application in targeted cancer therapies .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other acrylate compounds:

| Compound Name | Molecular Weight | Key Properties | Applications |

|---|---|---|---|

| Trimethylolpropane triacrylate | 256.31 g/mol | High reactivity, used in coatings | Industrial coatings |

| Pentaerythritol triacrylate | 298.34 g/mol | Flexible polymers | Adhesives and sealants |

| This compound | 358.46 g/mol | Biocompatible, antimicrobial potential | Drug delivery systems |

属性

分子式 |

C12H18O5 |

|---|---|

分子量 |

242.27 g/mol |

IUPAC 名称 |

3-(3-prop-2-enoyloxypropoxy)propyl prop-2-enoate |

InChI |

InChI=1S/C12H18O5/c1-3-11(13)16-9-5-7-15-8-6-10-17-12(14)4-2/h3-4H,1-2,5-10H2 |

InChI 键 |

KEPGNQLKWDULGD-UHFFFAOYSA-N |

规范 SMILES |

C=CC(=O)OCCCOCCCOC(=O)C=C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。